2,7-Dioxabicyclo[4.1.0]heptane,1-methyl-
Description
1-Methyl-2,7-dioxabicyclo[4.1.0]heptane is a bicyclic organic compound characterized by a seven-membered ring system fused with a three-membered ring (norbornane-like structure). The molecule contains two oxygen atoms at the 2- and 7-positions of the bicyclo[4.1.0]heptane framework and a methyl substituent at position 1. Key features include:
- Molecular formula: Likely $ \text{C}7\text{H}{12}\text{O}_2 $ (inferred from ).
- Functional groups: Two ether oxygen atoms and a methyl group.
- Stereochemical complexity: The bicyclo[4.1.0] framework introduces strain and stereochemical rigidity, which may influence reactivity and interactions with biological targets .
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
1-methyl-2,7-dioxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H10O2/c1-6-5(8-6)3-2-4-7-6/h5H,2-4H2,1H3 |
InChI Key |
JJVZBOXSJHPUQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(O1)CCCO2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,7-Dioxabicyclo[4.1.0]heptane,1-methyl- can be achieved through various synthetic routes. One common method involves the epoxidation of limonene, a naturally occurring terpene, using peracids such as meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions . The reaction typically proceeds at room temperature and yields the desired epoxide as the major product.
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. These methods often include continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
2,7-Dioxabicyclo[4.1.0]heptane,1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding diols or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives. Common reagents include nucleophiles such as amines, thiols, and halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction can produce alcohols.
Scientific Research Applications
2,7-Dioxabicyclo[4.1.0]heptane,1-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology: The compound’s reactivity and functional groups make it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals, including fragrances, flavors, and polymers.
Mechanism of Action
The mechanism of action of 2,7-Dioxabicyclo[4.1.0]heptane,1-methyl- involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create diverse molecular structures.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heteroatom Substitution Variants
(a) 1-Methyl-7-Oxabicyclo[4.1.0]heptane (CAS 1713-33-3)
- Structure : Contains a single oxygen atom at position 6.
- Molecular formula : $ \text{C}7\text{H}{12}\text{O} $.
- Key differences: The absence of the 2-oxygen atom reduces polarity and hydrogen-bonding capacity compared to the target compound. This mono-oxa variant exhibits lower molecular weight (112.17 g/mol vs. ~128.17 g/mol for the dioxa analog) and altered lipophilicity .
- Biological relevance : Similar bicyclo structures show modulatory effects on opioid receptors, though binding affinities vary with substituent positions .
(b) 3,7-Dioxabicyclo[4.1.0]heptane,4-methyl- (CAS 859814-81-6)
- Structure : Oxygen atoms at positions 3 and 7, with a methyl group at position 3.
- Molecular formula : $ \text{C}6\text{H}{10}\text{O}_2 $.
- Key differences : The shifted oxygen atoms (3 and 7 vs. 2 and 7) alter ring strain and electronic distribution. The smaller molecular formula ($ \text{C}6 $ vs. $ \text{C}7 $) suggests reduced steric bulk .
(c) 1-Methyl-7-Thiabicyclo[4.1.0]heptane (CAS 7272-23-3)
- Structure : Replaces one oxygen atom with sulfur at position 7.
- Molecular formula : $ \text{C}7\text{H}{12}\text{S} $.
- Thia-analogs often exhibit distinct metabolic stability and receptor binding profiles compared to oxa-derivatives .
Substituent Position and Functional Group Variants
(a) 1-Methyl-4-(6-methylhepta-1,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane
- Structure: Features a 7-oxabicyclo framework with a complex isoprenoid side chain.
- Molecular formula : $ \text{C}{15}\text{H}{24}\text{O} $.
- Key differences: The extended alkyl substituent enhances hydrophobicity and may confer affinity for lipid-binding proteins or membranes. Such derivatives are often isolated from natural sources (e.g., sesquiterpenoids) .
(b) 3-Oxiranyl-7-Oxabicyclo[4.1.0]heptane (Vinyl Cyclohexene Dioxide)
- Structure : Incorporates an epoxide (oxirane) group at position 3.
- Molecular formula : $ \text{C}8\text{H}{12}\text{O}_2 $.
- Key differences : The epoxide group introduces electrophilic reactivity, making this compound prone to nucleophilic attack (e.g., in polymerization or toxicity mechanisms). This contrasts with the more stable ether linkages in the target compound .
Nitrogen-Containing Analogs
(a) 1-Methyl-7-Azabicyclo[4.1.0]heptane (CAS 25022-25-7)
- Structure : Replaces oxygen with nitrogen at position 7.
- Molecular formula : $ \text{C}7\text{H}{13}\text{N} $.
- Diazabicyclo derivatives (e.g., 2,7-diazabicyclo[4.1.0]hept-3-ene) are explored for analgesic and anticoccidial applications .
Structural and Functional Data Table
Research Findings and Implications
- Synthetic Accessibility : Cyclopropanation strategies (e.g., Furukawa-modified Simmons-Smith reactions) used for 2-oxabicyclo[4.1.0]heptanes could be adapted for dioxa-analogs .
- Biological Activity: Methyl and heteroatom positions critically influence receptor interactions. For example, 1,5-dimethyl-7-oxabicyclo[4.1.0]heptane shows reduced opioid receptor affinity compared to non-methylated analogs .
- Industrial Applications : Epoxide-containing variants (e.g., vinyl cyclohexene dioxide) are utilized in resins and adhesives, whereas stable ethers may serve as solvents or intermediates .
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